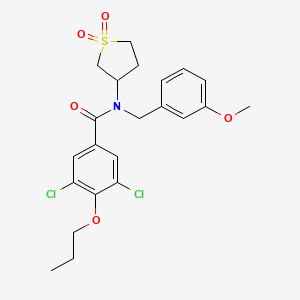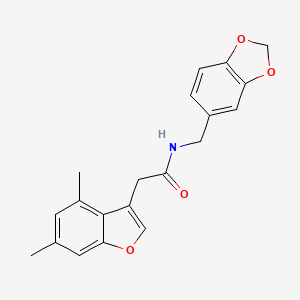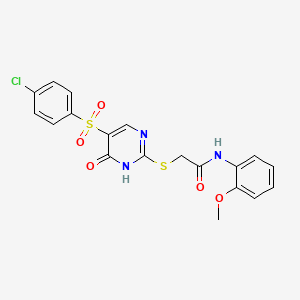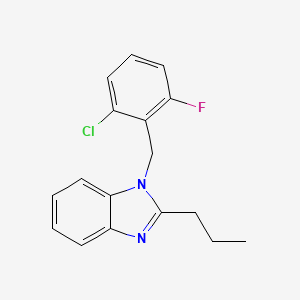
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)-N-(4-fluorobenzyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with chloro, ethanesulfonyl, and fluorophenyl groups, along with a thiolan ring. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chloro, ethanesulfonyl, and fluorophenyl groups. The thiolan ring is then incorporated through a cyclization reaction. Each step requires specific reagents and conditions, such as:
Pyrimidine Core Formation: This step involves the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution Reactions: Introduction of chloro and ethanesulfonyl groups is achieved through nucleophilic substitution reactions using reagents like thionyl chloride and ethanesulfonyl chloride.
Cyclization: The thiolan ring is formed through intramolecular cyclization, often catalyzed by Lewis acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential development of new drugs targeting specific pathways.
Industry: Use in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-CHLORO-2-(ETHANESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE: Lacks the thiolan ring.
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE: Lacks the chloro group.
Uniqueness
The presence of the thiolan ring and the combination of chloro, ethanesulfonyl, and fluorophenyl groups make 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE unique. This unique structure may confer specific biological activities and chemical reactivity not observed in similar compounds.
Eigenschaften
Molekularformel |
C18H19ClFN3O5S2 |
|---|---|
Molekulargewicht |
475.9 g/mol |
IUPAC-Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfonyl-N-[(4-fluorophenyl)methyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H19ClFN3O5S2/c1-2-30(27,28)18-21-9-15(19)16(22-18)17(24)23(14-7-8-29(25,26)11-14)10-12-3-5-13(20)6-4-12/h3-6,9,14H,2,7-8,10-11H2,1H3 |
InChI-Schlüssel |
CYJFDYBYYPURAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(furan-2-ylmethyl)-4-[4-(hexyloxy)phenyl]-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417015.png)

![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole](/img/structure/B11417027.png)
![1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11417032.png)
![5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11417037.png)


![Methyl {2-[(2-methoxybenzyl)amino]-5-methyl-7-oxo-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B11417056.png)
![4-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine](/img/structure/B11417059.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11417066.png)


![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-methylbenzamide](/img/structure/B11417080.png)
![1-(4-chlorophenyl)-4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11417090.png)
